An In-depth Technical Guide to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
An In-depth Technical Guide to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a substituted α-amino acid ester of significant interest in synthetic organic chemistry. Its structural motif, featuring a dichlorinated phenyl ring attached to a glycine methyl ester backbone, makes it a valuable building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, with a focus on the technical details relevant to researchers in the pharmaceutical and agrochemical industries. While specific experimental data for the 3,4-dichloro isomer is not extensively available in public literature, this guide synthesizes the available information and draws logical comparisons with closely related analogs to provide a thorough understanding of this compound.
Chemical and Physical Properties
A precise understanding of the chemical and physical properties of a compound is paramount for its effective use in research and development. This section details the known and inferred properties of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.
Identification and Structure
The unambiguous identification of a chemical entity is the foundation of all scientific inquiry. The following table summarizes the key identifiers for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride | Chemspace |
| CAS Number | 1078611-21-8 | Chemspace |
| Molecular Formula | C₉H₁₀Cl₃NO₂ | Chemspace |
| Molecular Weight | 270.54 g/mol | ChemScene |
| Canonical SMILES | COC(=O)C(N)C1=CC=C(C=C1Cl)Cl.Cl | Chemspace |
| InChI Key | SRIJGMLHUNVNAI-UHFFFAOYSA-N | Chemspace |
The molecular structure consists of a central alpha-carbon bonded to a hydrogen atom, an amino group (protonated as the hydrochloride salt), a methoxycarbonyl group, and a 3,4-dichlorophenyl group. The presence of the chiral alpha-carbon means that the compound can exist as a racemic mixture of two enantiomers or as a single enantiomer.
Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Expected for a hydrochloride salt of a small organic molecule. |
| Melting Point | Data not available | Likely a crystalline solid with a relatively high melting point due to its ionic nature. |
| Boiling Point | Data not available | Expected to decompose upon strong heating rather than boil at atmospheric pressure. |
| Solubility | Data not available | Expected to have some solubility in water and polar organic solvents like methanol and DMSO, typical for hydrochloride salts. |
Synthesis and Manufacturing
The synthesis of α-amino acid esters is a well-established field in organic chemistry. While a specific, detailed protocol for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is not published, a general and highly effective method involves the esterification of the corresponding amino acid.
Proposed Synthetic Pathway
The most probable synthetic route starts from 2-amino-2-(3,4-dichlorophenyl)acetic acid. This precursor can be esterified using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as it reacts with methanol to form HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent to drive the reaction to completion.
Caption: Proposed synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.
Experimental Protocol (General Procedure)
The following is a generalized, step-by-step protocol based on established methods for the synthesis of amino acid methyl ester hydrochlorides.[1][2][3][4] Researchers should optimize the reaction conditions for the specific substrate.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-2-(3,4-dichlorophenyl)acetic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
Step 2: Reagent Addition
-
Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by a suitable method (e.g., TLC).
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure product.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization. The following techniques are essential for this purpose.
Spectroscopic Methods
While specific spectra for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride are not available in public databases, the expected spectral features can be predicted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet or multiplet for the α-proton, signals for the aromatic protons on the dichlorophenyl ring, and a broad signal for the amine protons.
-
¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the ester, a peak for the α-carbon, peaks for the aromatic carbons, and a peak for the methyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-Cl stretching of the dichlorophenyl group.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the free base form of the molecule.
-
Applications in Research and Development
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the presence of multiple reactive sites that can be selectively modified.
Pharmaceutical Synthesis
The α-amino acid scaffold is a common feature in many biologically active compounds. This molecule can be used as a starting material for the synthesis of:
-
Novel antibiotics: The amino and ester groups can be modified to create new peptide-like structures with potential antimicrobial activity.
-
Anticonvulsants: The dichlorophenyl moiety is present in some anticonvulsant drugs, and this compound could be a precursor for new derivatives.
-
Enzyme inhibitors: The stereochemistry of the α-carbon is crucial for the specific binding to enzyme active sites, making chiral versions of this compound particularly valuable.
Caption: Overview of potential application areas.
Agrochemical Development
Similar to its role in pharmaceuticals, this compound can be a precursor for:
-
Herbicides: The dichlorophenyl group is a common feature in many herbicides.
-
Fungicides: The amino acid structure can be incorporated into molecules designed to disrupt fungal metabolic pathways.
Safety and Handling
Given the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, a cautious approach to handling is essential. The hazard information for closely related dichlorophenyl amino acid derivatives suggests that this compound should be handled with care.
Hazard Identification
Based on analogs, the following GHS hazard statements may apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a valuable chemical intermediate with significant potential in synthetic chemistry. While a comprehensive dataset for this specific isomer is not yet publicly available, this guide provides a solid foundation for its understanding and use. By leveraging established synthetic methodologies and exercising appropriate safety precautions, researchers can effectively utilize this compound in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. Further research into the specific properties and biological activities of this molecule is warranted and will undoubtedly expand its applications.
References
-
Chemspace. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. [Link]
- Google Patents. A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
- Google Patents. Method for synthesizing D-p-hydroxyphenylglycine methyl ester.
- Google Patents. Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
- Google Patents. Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
Sources
- 1. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 2. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 3. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 4. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
